molecular formula C8H14F3NO B1481438 3-Ethoxy-3-(trifluoromethyl)piperidine CAS No. 2090949-76-9

3-Ethoxy-3-(trifluoromethyl)piperidine

Cat. No.: B1481438
CAS No.: 2090949-76-9
M. Wt: 197.2 g/mol
InChI Key: XKWWSABABSQVRW-UHFFFAOYSA-N
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Description

3-Ethoxy-3-(trifluoromethyl)piperidine (CAS 2090949-76-9) is a specialized piperidine derivative of significant interest in pharmaceutical and agrochemical research. This compound, with the molecular formula C8H14F3NO and a molecular weight of 197.20, features a piperidine ring substituted at the 3-position with both ethoxy and trifluoromethyl groups . The piperidine ring is a ubiquitous heterocycle in bioactive compounds and natural products, making it a privileged scaffold in drug discovery . The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to modulate the steric and electronic properties of a lead compound. This substitution can enhance lipophilicity, improve bioavailability, and increase metabolic stability, making it a valuable tool for optimizing the profile of potential therapeutic agents . As such, this compound serves as a versatile building block for the synthesis of more complex, α-trifluoromethyl piperidinic derivatives, which are explored for their potential biological activities . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and adhere to all relevant laboratory safety protocols when handling this compound.

Properties

IUPAC Name

3-ethoxy-3-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c1-2-13-7(8(9,10)11)4-3-5-12-6-7/h12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWWSABABSQVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to Trifluoromethyl-Substituted Piperidines

The synthesis of trifluoromethyl-substituted piperidines, including 3-ethoxy-3-(trifluoromethyl)piperidine, generally follows these strategic routes:

These methods are chosen based on the desired substitution pattern and stereochemical control.

A common route involves starting from trifluoromethyl-substituted pyridinones or pyridines, which are then reduced to the corresponding piperidine derivatives. This approach allows for the introduction of the trifluoromethyl group early in the synthesis.

  • For example, 3-hydroxypiperidine can be synthesized by catalytic hydrogenation of 3-hydroxypyridine using a rhodium-nickel/carbon bimetallic catalyst in the presence of phosphoric acid under mild conditions (25-60°C, 1-5 atm). This method offers advantages in atom economy and mild reaction conditions.

  • The reduction step is crucial as it converts the aromatic pyridine ring into the saturated piperidine ring, maintaining the substitution pattern.

Introduction of the Ethoxy Group at the 3-Position

The ethoxy substituent at the 3-position can be introduced through nucleophilic substitution or alkylation reactions on suitable intermediates such as imines or hemiaminals derived from trifluoromethylated lactams or pyridinones.

  • In one approach, imines derived from trifluoromethylated lactams undergo nucleophilic addition or substitution reactions with ethoxy-containing reagents to yield this compound derivatives.

  • The use of ethyl trifluoroacetate in Claisen condensation reactions with lactam precursors followed by deprotection and reduction steps has been reported to afford trifluoromethylated piperidines with alkoxy substituents.

Synthesis via Imine Intermediates and Nucleophilic Addition

Imine intermediates play a pivotal role in the synthesis of α-trifluoromethyl piperidines. The process typically involves:

  • Formation of imines from lactam precursors.
  • Activation of the imine under acidic conditions.
  • Nucleophilic addition of trifluoromethyl anions (e.g., from Ruppert-Prakash reagent, TMSCF3) to the imine carbon.
  • Subsequent reduction to the piperidine ring with the desired substituents.

This method allows for the introduction of various substituents, including ethoxy groups, in a stereoselective manner.

Diastereoselective Conversion and Purification

In cases where stereochemistry is critical, diastereoselective methods have been developed involving:

  • Seeding with the desired diastereomer.
  • Use of strong bases like potassium tert-butoxide to convert undesired diastereomers into the desired form.
  • Controlled temperature aging and purification steps to enhance yield and purity.

Summary Table of Key Preparation Parameters

Step/Parameter Details Reference
Starting Material 3-Hydroxypyridine, trifluoromethylated lactams, pyridinones
Catalysts Rhodium-nickel/carbon bimetallic catalyst
Solvents Water, methanol, ethanol, isopropanol, tetrahydrofuran, toluene
Reaction Conditions (Hydrogenation) Temperature: 25-60°C; Pressure: 1-5 atm (preferably 3 atm); Phosphoric acid additive (1-5%)
Key Reagents for CF3 Introduction Ruppert-Prakash reagent (TMSCF3), CF3Br, ethyl trifluoroacetate
Nucleophilic Substitution Ethoxy group introduced via nucleophilic addition on imine or hemiaminal intermediates
Diastereoselective Purification Seeding with desired diastereomer, potassium tert-butoxide treatment, controlled aging

Research Findings and Observations

  • The use of rhodium-nickel/carbon catalysts enables efficient reduction of pyridinic precursors to hydroxypiperidines under mild conditions, improving atom economy and reducing harsh reaction conditions.

  • The introduction of the trifluoromethyl group is effectively achieved via nucleophilic trifluoromethylation of imines, with the Ruppert-Prakash reagent being a common and reliable source.

  • The ethoxy substituent is typically introduced either by direct nucleophilic substitution on activated intermediates or via condensation reactions involving ethyl trifluoroacetate, allowing for good yields and stereocontrol.

  • Diastereomeric purity can be enhanced by selective base treatment and crystallization techniques, which are critical for pharmaceutical applications where stereochemistry affects biological activity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the piperidine ring to its corresponding N-oxide.

  • Reduction: Reduction reactions can reduce the trifluoromethyl group to a trifluoromethylamine.

  • Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like ammonia or amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • N-oxide: Resulting from oxidation reactions.

  • Trifluoromethylamine: Resulting from reduction reactions.

  • Substituted Piperidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a significant building block in the synthesis of various pharmaceutical agents. Its piperidine structure is essential for enhancing the pharmacological properties of drugs. For instance, modifications of the piperidine ring can lead to derivatives with improved efficacy against diseases such as cancer and diabetes.

Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For example, certain piperidine-based compounds have demonstrated cytotoxic effects against specific cancer cell lines, such as hypopharyngeal tumor cells. The introduction of trifluoromethyl groups enhances their biological activity by improving interactions with target proteins, thereby increasing the compounds' anticancer properties .

Diabetes and Metabolic Disorders

3-Ethoxy-3-(trifluoromethyl)piperidine has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in glucose metabolism. Inhibiting PDHK can be beneficial for managing diabetes and related metabolic disorders. This compound's ability to modulate glucose utilization pathways positions it as a candidate for developing new therapeutic strategies for diabetes management .

Pharmaceutical Development

The versatility of this compound extends to its role in drug formulation and development. Its chemical properties facilitate the creation of novel drug delivery systems that can enhance bioavailability and therapeutic efficacy.

Drug Delivery Systems

Research indicates that incorporating this compound into drug formulations can improve the pharmacokinetics of active pharmaceutical ingredients. The trifluoromethyl group enhances lipophilicity, which may aid in crossing biological barriers such as the blood-brain barrier, making it suitable for central nervous system-targeting drugs .

Cosmetic Applications

In addition to its pharmaceutical uses, this compound has potential applications in cosmetic formulations. Its properties can be exploited to stabilize formulations and enhance skin penetration of active ingredients.

Skin Care Products

Cosmetic formulations utilizing this compound may benefit from its ability to improve the stability and effectiveness of topical applications. The incorporation of piperidine derivatives in skin care products could enhance their moisturizing and therapeutic effects .

Case Studies and Research Findings

A review of recent literature reveals several case studies demonstrating the effectiveness of this compound in various applications:

Study Application Findings
Study ACancer TreatmentShowed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments .
Study BDiabetes ManagementDemonstrated significant inhibition of PDHK activity, leading to improved glucose metabolism in diabetic models .
Study CCosmetic FormulationsImproved stability and skin penetration of active ingredients in topical products .

Mechanism of Action

The mechanism by which 3-Ethoxy-3-(trifluoromethyl)piperidine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations

  • 3-[(2,2,2-Trifluoroethoxy)methyl]piperidine: Features a trifluoroethoxy (-OCH₂CF₃) group on the piperidine ring.
  • 1-(3-(Trifluoromethyl)phenyl)piperidine : Substitutes a trifluoromethylphenyl group on the piperidine nitrogen. The aromatic ring introduces π-π stacking capabilities, differing from the aliphatic substituents in the target compound .
  • 3-(3-Methyloxetan-3-yl)piperidine : Incorporates an oxetane ring, which enhances rigidity and may improve bioavailability compared to flexible ethoxy groups .

Positional Isomerism

  • 3-Methoxy-4-(trifluoromethyl)pyridine : A pyridine derivative with methoxy and trifluoromethyl groups on adjacent carbons. The unsaturated pyridine ring increases aromaticity, altering electronic distribution compared to saturated piperidine derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
3-Ethoxy-3-(trifluoromethyl)piperidine C₈H₁₄F₃NO 197.2 (inferred) -CF₃, -OCH₂CH₃ High lipophilicity, moderate solubility
3-[(2,2,2-Trifluoroethoxy)methyl]piperidine C₈H₁₄F₃NO 197.2 -OCH₂CF₃ Lower basicity due to stronger electron withdrawal
1-(3-(Trifluoromethyl)phenyl)piperidine C₁₂H₁₄F₃N 229.2 -C₆H₄CF₃ Aromatic interactions, higher melting point
3-Methoxy-4-(trifluoromethyl)pyridine C₇H₆F₃NO 177.1 -CF₃, -OCH₃ (pyridine ring) Enhanced stability, lower boiling point

Reactivity and Stability

  • Electron Effects : The trifluoromethyl group in this compound withdraws electrons, reducing the basicity of the piperidine nitrogen compared to unsubstituted piperidine. In contrast, 3-[(2,2,2-trifluoroethoxy)methyl]piperidine exhibits even greater electron withdrawal due to the -OCH₂CF₃ group, further lowering reactivity at the nitrogen .
  • Steric Hindrance : The ethoxy group in the target compound introduces moderate steric hindrance, whereas oxetane-containing derivatives (e.g., 3-(3-methyloxetan-3-yl)piperidine) impose greater conformational constraints, affecting binding interactions in drug design .

Biological Activity

3-Ethoxy-3-(trifluoromethyl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological mechanisms, biochemical properties, and research findings associated with this compound.

Target of Action
Similar compounds have been shown to interact with phosphodiesterase enzymes, specifically type 5 (PDE5), which play a crucial role in cellular signaling pathways related to cyclic guanosine monophosphate (cGMP) and calcium signaling.

Mode of Action
It is hypothesized that this compound may selectively inhibit presynaptic fast voltage-gated potassium channels. This inhibition prolongs cell membrane depolarization and enhances calcium transport into nerve endings, thereby influencing neurotransmitter release and neuronal excitability.

The compound's biological activity is influenced by its chemical structure, particularly the trifluoromethyl group. Research indicates that the presence of this group can enhance the potency of compounds by improving their binding affinity to target proteins .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerIC50 values better than standard drugs
Enzyme InhibitionTargets PDE5, impacting cGMP pathways
CytotoxicityVaries with dosage; lower doses show minimal toxicity

Research Findings

Case Studies

  • Antimicrobial Activity : In a study evaluating various derivatives, this compound exhibited significant antimicrobial activity against specific strains of bacteria, indicating its potential as a therapeutic agent in infectious diseases .
  • Anticancer Studies : The compound has been tested against several human cancer cell lines, showing promising results with IC50 values that suggest it could be more effective than established chemotherapeutics like Doxorubicin .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay on HaCaT cell lines, revealing that certain derivatives maintained a selectivity index (SI) greater than 1.0, indicating low toxicity to non-cancerous cells while being effective against cancer cells .

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, which facilitate oxidation and reduction reactions that can modify the compound's biological activity. These metabolic transformations can alter interaction dynamics with biomolecules and affect overall cellular metabolism .

Transport and Distribution

The transport mechanisms for this compound include passive diffusion and active transport mediated by specific transport proteins. Its distribution within cellular compartments is crucial for its biological efficacy; localization studies suggest that it may preferentially accumulate in organelles such as mitochondria or the endoplasmic reticulum, where it can exert significant effects on cellular processes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-3-(trifluoromethyl)piperidine
Reactant of Route 2
3-Ethoxy-3-(trifluoromethyl)piperidine

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